molecular formula C7H3Cl3N2OS B12011588 2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol

2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B12011588
M. Wt: 269.5 g/mol
InChI Key: JVNIAAAUYMXSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties .

Properties

Molecular Formula

C7H3Cl3N2OS

Molecular Weight

269.5 g/mol

IUPAC Name

2-(trichloromethyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H3Cl3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)

InChI Key

JVNIAAAUYMXSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(Cl)(Cl)Cl

Origin of Product

United States

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